2-(2-Methylquinolin-4-yl)acetic acid
Description
Contextual Significance within Quinoline (B57606) Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. chemimpex.com Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antimalarial, and anticancer properties. researchgate.net The presence of the quinoline nucleus in numerous natural products and synthetic drugs underscores its importance as a privileged scaffold in drug discovery. researchgate.net The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space for the exploration of new therapeutic agents and functional materials.
Rationale for Academic Investigation of 2-(2-Methylquinolin-4-yl)acetic Acid Derivatives
The academic pursuit of novel quinoline derivatives is often driven by the quest for compounds with enhanced or novel biological activities. The structural features of this compound provide a compelling basis for such investigations. The carboxylic acid group offers a reactive handle for the synthesis of a variety of derivatives, such as esters, amides, and hydrazides. These modifications can significantly influence the compound's physicochemical properties, including solubility, lipophilicity, and ability to interact with biological targets.
For instance, the synthesis of various quinoline-4-carboxylic acid derivatives has been a significant area of research, with studies exploring their potential as antibacterial and anticancer agents. researchgate.netmdpi.com The introduction of different substituents on the quinoline ring and modifications of the carboxylic acid group have been shown to modulate their biological efficacy. While direct studies on this compound are limited, the established importance of the quinoline-4-acetic acid motif provides a strong rationale for the synthesis and evaluation of its derivatives.
Scope and Research Objectives
Based on the broader context of quinoline chemistry, the primary research objectives for investigating derivatives of this compound would likely include:
Synthesis of Novel Derivatives: To create a library of new compounds by modifying the carboxylic acid functional group and potentially introducing further substitutions on the quinoline ring.
Structural Characterization: To fully characterize the newly synthesized compounds using modern analytical techniques such as NMR, IR, and mass spectrometry to confirm their molecular structures.
Biological Evaluation: To screen the synthesized derivatives for a range of biological activities, such as antimicrobial, antifungal, and cytotoxic effects, to identify potential lead compounds for further development.
Structure-Activity Relationship (SAR) Studies: To establish a correlation between the chemical structures of the derivatives and their observed biological activities, which can guide the design of more potent and selective compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-methylquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-6-9(7-12(14)15)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
XHIBKFBNXAVCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methylquinolin 4 Yl Acetic Acid and Its Precursors
Historical Context of Quinoline (B57606) Acetic Acid Synthesis
The synthesis of quinoline and its derivatives dates back to the 19th century, with foundational methods like the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger reactions forming the bedrock of quinoline chemistry. researchgate.netnih.gov These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds or their equivalents. The initial focus was on the synthesis of the parent quinoline ring and simple substituted derivatives. The preparation of quinoline carboxylic acids, particularly those with the carboxyl group at the 4-position (cinchoninic acids), became a significant area of interest due to their biological relevance. wikipedia.orgwikipedia.orgijsr.netresearchgate.net The Doebner and Pfitzinger reactions, in particular, provided direct routes to these important intermediates. wikipedia.orgwikipedia.org The subsequent conversion of these carboxylic acids into their higher homologues, such as acetic acid derivatives, represents a further synthetic challenge, often requiring multi-step sequences.
Precursor Synthesis Strategies for the Quinoline Core
The creation of the 2-methylquinoline (B7769805) nucleus is the pivotal stage in the synthesis of 2-(2-methylquinolin-4-yl)acetic acid. Various classical and contemporary methods can be employed to construct this heterocyclic framework.
Friedländer Reaction Approaches
The Friedländer synthesis, first described by Paul Friedländer in 1882, is a straightforward and versatile method for constructing quinoline rings. wikipedia.orgsynarchive.comjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a ketone or ester, in the presence of an acid or base catalyst. wikipedia.orgjk-sci.com
Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aniline (B41778) and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. wikipedia.org To synthesize a 2-methylquinolin-4-yl derivative, a 2-aminoaryl ketone would be reacted with a compound that can provide the C2-methyl and C3-H components, and a substituent at C4. For instance, the reaction of a 2-aminobenzophenone (B122507) with ethyl acetoacetate (B1235776) can yield substituted quinolines. The reaction conditions are generally mild, often involving refluxing in solvents like ethanol (B145695) or methanol (B129727) with catalysts such as acetic acid, sulfuric acid, or sodium hydroxide (B78521). jk-sci.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |
| 2-Aminobenzaldehyde | Acetaldehyde | Sodium Hydroxide | Quinoline | ijppronline.com |
| 2-Aminoaryl Ketone | Carbonyl with α-methylene | Acid or Base | Polysubstituted Quinoline | synarchive.com |
| 2-Nitrobenzaldehyde | Active Methylene Compound | Fe/AcOH (in situ reduction) | Substituted Quinoline | nih.gov |
Pfitzinger Reaction Protocols
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, which are key precursors to the target molecule. wikipedia.orgijsr.net This reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgijsr.net
The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org To obtain a 2-methylquinoline-4-carboxylic acid, isatin would be reacted with a methyl ketone, such as acetone. The reaction is typically carried out in a protic solvent like ethanol. ijsr.net
| Isatin Derivative | Carbonyl Compound | Base/Solvent | Product | Yield (%) | Ref |
| Isatin | Acetone | KOH / Ethanol-Water | 2-Methylquinoline-4-carboxylic acid | ~70 | scribd.com |
| Isatin | Acetophenone | KOH / Ethanol | 2-Phenylquinoline-4-carboxylic acid | - | scribd.com |
| Isatin | Methyl Ethyl Ketone | aq. Ammonia (B1221849) / 100°C | 2,3-Dimethyl-4-quinolinecarboxamide | 61.8 | scribd.com |
| 5-Substituted Isatin | Ketone | KOH / Ethanol | 6-Substituted-quinoline-4-carboxylic acid | - | ijsr.net |
Doebner Reaction Pathways
The Doebner reaction is another classical method for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgyoutube.com It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. wikipedia.org This method offers flexibility in introducing substituents onto the benzene (B151609) ring of the quinoline system by varying the aniline component.
The exact mechanism of the Doebner reaction is still a matter of discussion, but two main pathways are considered. wikipedia.org One involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org To produce a 2-substituted quinoline-4-carboxylic acid, the aldehyde component determines the substituent at the 2-position. For the synthesis of the 2-methyl derivative specifically, a variation where pyruvic acid itself can act as the source for the 2-methyl group and the 4-carboxy group has been explored. nih.gov
| Aniline | Aldehyde | Acid | Catalyst/Solvent | Product | Ref |
| Aniline | Benzaldehyde | Pyruvic Acid | - | 2-Phenylquinoline-4-carboxylic acid | wikipedia.org |
| 4-Fluoroaniline | 4-(2'-Fluorophenyl)benzaldehyde | Pyruvic Acid | - | Brequinar precursor | google.com |
| Aniline Derivatives | Aromatic Aldehydes | Pyruvic Acid | Yb(PFO)₃ / Water | Quinoline-4-carboxylic acids | researchgate.net |
| 1-Naphthylamine | Arylaldehyde | Pyruvic Acid | Fe₃O₄@SiO₂@(CH₂)₃–Urea (B33335)–Thiazole Sulfonic Acid Chloride / Solvent-free | 2-Aryl-benzo[h]quinoline-4-carboxylic acid | acs.org |
Isatoic Anhydride-Based Syntheses
Isatoic anhydride (B1165640) is a versatile precursor for quinoline synthesis, particularly for producing 4-hydroxyquinoline (B1666331) derivatives. A convenient two-step synthesis has been developed starting from commercially available 2-aminobenzoic acids (anthranilic acids). In the first step, the anthranilic acid is converted to the corresponding isatoic anhydride using a carbonyl transfer reagent like triphosgene.
The second step involves the reaction of the isatoic anhydride with the enolate of a compound like ethyl acetoacetate. This reaction, followed by intramolecular cyclization and dehydration, yields ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. A significant modification of this protocol involves the use of sodium hydroxide instead of sodium hydride, making the process more amenable to scale-up. While this method directly yields a 4-hydroxyquinoline, this functional group can be converted to a 4-chloro group, which is a versatile handle for introducing other substituents, such as an acetonitrile (B52724) group, which can then be hydrolyzed to the desired acetic acid.
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency, atom economy, and ability to construct complex molecules in a single step. researchgate.netrsc.orgrsc.org Several MCRs have been developed for the synthesis of quinoline derivatives, offering rapid access to diverse molecular scaffolds. ijppronline.comrsc.orgrsc.org
Reactions like the Povarov reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene, can produce tetrahydroquinoline derivatives that can be subsequently oxidized to quinolines. ijppronline.com Other MCRs might involve the one-pot combination of anilines, aldehydes, and alkynes, often catalyzed by transition metals, to directly generate polysubstituted quinolines. rsc.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the versatility of MCRs allows for the potential design of novel pathways. For example, a three-component reaction of an aniline, pyruvic acid, and an aldehyde, as seen in the Doebner reaction, is a classic example of an MCR leading to quinoline precursors. nih.govgoogle.com The continuous development in this field holds promise for more direct and efficient syntheses of complex quinoline derivatives. rsc.orgrsc.org
Synthesis of the this compound Scaffold
The formation of the this compound scaffold can be approached through several synthetic strategies. These methods primarily focus on creating the core 2-methylquinoline ring system, which is subsequently functionalized to introduce the acetic acid group at the C4 position. Key strategies include building the quinoline ring with the necessary precursors or modifying a pre-existing quinoline structure.
Direct introduction of an acetic acid group onto the 2-methylquinoline core at the 4-position is a challenging transformation. However, a plausible approach involves the use of a precursor that can be readily converted to the acetic acid. One such strategy is the synthesis of 2-(2-methylquinolin-4-yl)acetonitrile (B13528904), followed by hydrolysis.
The synthesis of the acetonitrile precursor can be achieved by reacting 4-chloro-2-methylquinoline (B1666326) with sodium cyanide. The subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired this compound.
Hypothetical Reaction Scheme:
Nucleophilic Substitution: 4-chloro-2-methylquinoline + NaCN → 2-(2-methylquinolin-4-yl)acetonitrile
Hydrolysis: 2-(2-methylquinolin-4-yl)acetonitrile + H₂O/H⁺ or OH⁻ → this compound
A versatile method for forming the C-C bond at the 4-position of the quinoline ring involves the coupling of a halogenated 2-methylquinoline with a derivative of acetic acid. The malonic ester synthesis is a classic and effective approach. wikipedia.orgorganicchemistrytutor.compatsnap.comopenochem.orglibretexts.org This method utilizes a 4-halo-2-methylquinoline, such as 4-chloro-2-methylquinoline, which can be synthesized from 2-methyl-4-quinolinol.
The 4-halo-2-methylquinoline is reacted with a malonic ester, typically diethyl malonate, in the presence of a base. wikipedia.org The resulting diester is then hydrolyzed and subsequently decarboxylated to yield the target acetic acid derivative. wikipedia.orglibretexts.org
General Steps for Malonic Ester Synthesis:
Enolate Formation: A base abstracts an acidic α-hydrogen from diethyl malonate to form an enolate. patsnap.com
Nucleophilic Substitution: The enolate attacks the 4-halo-2-methylquinoline in an SNAr (Nucleophilic Aromatic Substitution) reaction.
Saponification: The resulting diethyl 2-(2-methylquinolin-4-yl)malonate is hydrolyzed to the corresponding dicarboxylic acid using a base, followed by acidification. libretexts.org
Decarboxylation: The malonic acid derivative is heated to induce decarboxylation, yielding this compound. libretexts.org
Another potential coupling strategy is the Reformatsky reaction. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov This would involve the reaction of a 4-halo-2-methylquinoline with an α-halo ester in the presence of zinc dust. The organozinc reagent formed from the α-halo ester would then act as a nucleophile, attacking the C4 position of the quinoline ring. wikipedia.org
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions, including the choice of solvent, catalytic system, temperature, and pressure.
The choice of solvent can significantly influence the reaction rate and yield. For the malonic ester synthesis, polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anion more nucleophilic.
| Reaction Step | Common Solvents | Rationale |
| Malonic Ester Alkylation | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Polar aprotic solvents stabilize the transition state of the SNAr reaction. |
| Nitrile Hydrolysis | Water, Ethanol/Water mixtures, Dioxane/Water mixtures | Protic solvents are necessary for the hydrolysis step. |
While the malonic ester synthesis is typically base-mediated rather than catalytic, other coupling strategies may employ catalytic systems. For instance, palladium-catalyzed cross-coupling reactions could potentially be adapted for this synthesis, although direct application to forming the acetic acid side chain is not commonly reported.
In the context of nitrile hydrolysis, acid or base catalysis is crucial.
| Reaction | Catalyst | Role of Catalyst |
| Nitrile Hydrolysis (Acidic) | H₂SO₄, HCl | Protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic for water to attack. |
| Nitrile Hydrolysis (Basic) | NaOH, KOH | The hydroxide ion acts as a nucleophile, attacking the carbon atom of the nitrile. |
Temperature and pressure are critical parameters that must be controlled to ensure optimal reaction outcomes.
| Reaction Step | Typical Temperature Range (°C) | Pressure | Considerations |
| Malonic Ester Alkylation | 50 - 150 | Atmospheric | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Nitrile Hydrolysis | 80 - 100 (Reflux) | Atmospheric | Refluxing is often required to drive the hydrolysis to completion. |
| Decarboxylation | 100 - 200 | Atmospheric | The temperature required for decarboxylation can vary depending on the specific malonic acid derivative. |
Specific Reaction Conditions and Reagent Optimization
Alternative and Green Synthesis Approaches
The development of synthetic methodologies for quinoline derivatives has increasingly shifted from classical, often harsh, reaction conditions toward more sustainable and environmentally benign processes. tandfonline.comresearchgate.net Traditional methods like the Skraup, Doebner-von Miller, and Friedlander syntheses frequently require high temperatures, strong acids, and hazardous reagents, leading to significant environmental concerns. tandfonline.comresearchgate.netnih.gov In response, researchers are focusing on green chemistry principles, which emphasize waste minimization, the use of safer solvents, reduced energy consumption, and the application of efficient catalysts. researchgate.netrsc.org These modern approaches, including microwave-assisted synthesis, ultrasound irradiation, and one-pot multicomponent reactions, offer significant advantages for the synthesis of the quinoline core structure found in this compound. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering substantial reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of quinoline-4-carboxylic acids, close structural analogs of this compound.
One notable green method involves a one-pot, three-component reaction of an aromatic aldehyde, a substituted aniline, and pyruvic acid, catalyzed by p-toluenesulfonic acid (p-TSA) under microwave irradiation. researchgate.net This approach avoids hazardous organic solvents and significantly shortens the reaction time. researchgate.net The efficiency of this microwave-assisted protocol compared to conventional heating is demonstrated by the considerable improvement in both reaction time and yield. researchgate.net
A separate study details the microwave-assisted synthesis of 2-styrylquinoline-4-carboxylic acids from 2-methylquinoline-4-carboxylic acid (quinaldic acid) and various arylaldehydes. nih.gov This eco-friendly Knoevenagel condensation, using trifluoroacetic acid (TFA) as a catalyst, proceeds in short reaction times to give good yields. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinolines An interactive table comparing reaction conditions and outcomes for the synthesis of quinoline derivatives under microwave and conventional heating.
| Synthesis Type | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| Quinoline-4-carboxylic acid | p-TSA | Ethanol | Microwave | 4-6 min | 85-94% | researchgate.net |
| Quinoline-4-carboxylic acid | p-TSA | Ethanol | Conventional | 5-7 h | 70-82% | researchgate.net |
| 2-Styrylquinoline-4-carboxylic acid | TFA | Neat | Microwave | 5-13 min | 48-54% | conicet.gov.ar |
| Pyrimido[4,5-b]quinolones | Acetic Acid | Glacial Acetic Acid | Microwave (75W) | 5 min | 84% | nih.gov |
| Pyrimido[4,5-b]quinolones | Acetic Acid | Glacial Acetic Acid | Conventional | 8 h | 65% | nih.gov |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic route. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times, milder conditions, and higher yields. nih.govrsc.org This technique has been recognized as an environmentally friendly method due to its reduced energy consumption and the potential to use less hazardous solvents. rsc.org
Multicomponent Reactions and Green Catalysts
One-pot multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they improve atom economy and process efficiency by combining several reaction steps without isolating intermediates, thereby reducing solvent use and waste generation. tandfonline.comresearchgate.net The Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a classic route to quinoline-4-carboxylic acids and has been adapted to greener conditions.
A modified, eco-friendly Doebner hydrogen transfer strategy has been developed using the organocatalyst p-toluenesulfonic acid (p-TSA) in a dual green solvent system of water and ethylene (B1197577) glycol. researchgate.net This method offers mild reaction conditions, excellent conversion rates, and short reaction times for a broad range of substrates. researchgate.net
The quest for greener catalysts has also led to the development of novel nanocatalysts, which offer high efficiency and recyclability. For example, a heterogeneous nanomagnetic catalyst has been successfully used in a solvent-free, three-component reaction of pyruvic acid, naphthylamine, and benzaldehydes at 80 °C to produce benzo-[h]quinoline-4-carboxylic acid derivatives. nih.gov Similarly, ionically tagged magnetic nanoparticles with urea linkers have been employed for the solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. nih.gov These catalytic systems are not only efficient but can often be recovered and reused, further enhancing the sustainability of the process. nih.gov
Table 2: Substrate Scope for a Green Multicomponent Synthesis of Quinoline-4-Carboxylic Acid Derivatives An interactive table showcasing the yields for various substituted anilines and aldehydes in a modified Doebner reaction using p-TSA in a water/ethylene glycol solvent system.
| Aniline Derivative | Aldehyde Derivative | Time (min) | Yield (%) | Reference |
| Aniline | Benzaldehyde | 25 | 92% | researchgate.net |
| 4-Methylaniline | Benzaldehyde | 25 | 94% | researchgate.net |
| 4-Methoxyaniline | Benzaldehyde | 30 | 95% | researchgate.net |
| 4-Chloroaniline | Benzaldehyde | 35 | 85% | researchgate.net |
| Aniline | 4-Chlorobenzaldehyde | 30 | 88% | researchgate.net |
| Aniline | 4-Methylbenzaldehyde | 30 | 90% | researchgate.net |
| Aniline | 4-Nitrobenzaldehyde | 40 | 82% | researchgate.net |
Advanced Characterization Techniques for 2 2 Methylquinolin 4 Yl Acetic Acid and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. For 2-(2-Methylquinolin-4-yl)acetic acid and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a comprehensive understanding of the molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the quinoline (B57606) ring protons, the methyl group, and the acetic acid moiety.
For instance, in derivatives such as 2-(tert-butoxymethyl)-4-methyl quinoline, the methyl group at the 2-position of the quinoline ring typically appears as a singlet around δ 2.72 ppm. researchgate.net The protons on the quinoline's aromatic core resonate in the downfield region, generally between δ 7.5 and 8.1 ppm, with their specific chemical shifts and coupling patterns depending on the substitution pattern. researchgate.net The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to produce a singlet, the position of which is influenced by the adjacent quinoline ring. In a related derivative, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, the methylene protons appear as a singlet at δ 3.96 ppm, while the acidic proton of the carboxyl group is observed as a broad singlet far downfield at δ 12.72 ppm due to its acidic nature. nih.gov
Table 1: Representative ¹H NMR Data for a 2-(Quinolinyl)acetic Acid Derivative Compound: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.72 | br. s | 1H | -COOH |
| 8.95 | dd | 1H | Quinoline-H |
| 8.47 | dd | 1H | Quinoline-H |
| 7.90–7.79 | m | 4H | Aromatic-H |
| 7.57 | dd | 1H | Quinoline-H |
| 7.17 | d | 2H | Aromatic-H |
| 3.96 | s | 2H | -CH₂- |
| 3.85 | s | 3H | -OCH₃ |
Data sourced from a study on a complex furylacetic acid derivative of quinoline. nih.gov
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives a separate signal. For this compound, signals are expected for the quinoline ring carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the acid group.
The carbonyl carbon (-COOH) is typically the most deshielded, appearing far downfield, often above δ 170 ppm. For example, in 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, this peak is found at δ 171.99 ppm. nih.gov The carbons of the quinoline ring resonate in the aromatic region (δ 110-160 ppm). researchgate.net The methyl group carbon attached to the quinoline ring is expected in the aliphatic region, typically around δ 19-30 ppm. researchgate.net The methylene carbon of the acetic acid group would also appear in the aliphatic region, with its shift influenced by the adjacent aromatic system; in the aforementioned furo[3,2-h]quinoline derivative, this signal is at δ 30.10 ppm. nih.gov
Table 2: Representative ¹³C NMR Data for a 2-(Quinolinyl)acetic Acid Derivative Compound: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 171.99 | -COOH |
| 159.77 - 114.63 | Aromatic & Quinoline Carbons |
| 55.33 | -OCH₃ |
| 30.10 | -CH₂- |
Data sourced from a study on a complex furylacetic acid derivative of quinoline. nih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure. nih.gov
COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together spin systems within the molecule. nih.gov
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of a molecule. For example, in the structural analysis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, HMBC was used to establish the connection of the acetic acid unit. nih.gov Key correlations were observed from the methylene protons (at δ 3.96 ppm) to the carboxyl carbon (at δ 171.99 ppm) and to carbons within the fused ring system, confirming the attachment point of the acetic acid side chain. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would display several characteristic absorption bands:
A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on C-H stretching bands.
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. In a reported derivative, this peak appears at 1715 cm⁻¹. nih.gov
Absorptions in the 1500-1600 cm⁻¹ range are typical for C=C and C=N stretching vibrations within the quinoline aromatic ring. nih.gov
C-H stretching vibrations for the aromatic and aliphatic (methyl, methylene) groups typically appear in the 2850-3100 cm⁻¹ region. nih.gov
Table 3: Key IR Absorption Bands for a 2-(Quinolinyl)acetic Acid Derivative Compound: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3047 | O-H stretch | Carboxylic Acid |
| 2834 | C-H stretch | Aliphatic |
| 1715 | C=O stretch | Carboxylic Acid |
| 1611, 1572 | C=C stretch | Aromatic Ring |
| 1179 | C-O stretch | Carboxylic Acid |
Data sourced from a study on a complex furylacetic acid derivative of quinoline. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The quinoline ring system, being aromatic, exhibits characteristic absorptions in the UV region. These absorptions are due to π → π* transitions within the conjugated system. nih.gov
The neutral 4-methylquinoline (B147181) molecule is known to exhibit three main absorption bands in the ranges of 265–275 nm, 300–305 nm, and 310–315 nm, depending on the solvent. The introduction of an acetic acid group at the 4-position is expected to modify these transitions. Protonation of the quinoline nitrogen, which can occur in acidic media, typically leads to a hypsochromic (blue) shift of these absorption maxima. For example, the UV-Vis spectrum of 4-methylquinolinium hydrogensquarate in acetonitrile (B52724) shows absorption maxima at 235 nm, 254 nm, and 277 nm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M+) provides the molecular weight of the compound.
The fragmentation pattern is also a key piece of information derived from the mass spectrum. The energetically unstable molecular ions can break apart into smaller, characteristic fragment ions. chemguide.co.uk For quinoline-4-carboxylic acids, common fragmentation pathways include the loss of a carboxyl group (–COOH), which corresponds to a loss of 45 mass units, and the subsequent loss of a hydrogen cyanide (HCN) molecule. chempap.org The presence of different substituents on the quinoline ring can significantly influence the fragmentation pattern. chempap.org
For instance, in derivatives of 2-substituted quinoline-4-carboxylic acids, the molecular ions are often the base peaks in the spectra, indicating their stability under electron impact. chempap.org The primary fragmentation pathways involve the elimination of 45 mass units ([M - COOH]+) and the further loss of HCN. chempap.org Additionally, ions corresponding to the loss of carbon dioxide ([M - CO2]+) are also significant. chempap.org
| Fragmentation Process | Neutral Loss (amu) | Resulting Ion |
|---|---|---|
| Loss of carboxyl radical | 45 | [M - COOH]+ |
| Loss of carbon dioxide | 44 | [M - CO2]+• |
| Loss of hydroxyl radical from carboxylic acid | 17 | [M - OH]+ |
| Loss of hydrogen cyanide from quinoline ring | 27 | [Fragment - HCN]+ |
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of this compound and its derivatives. mdpi.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact molecular formula of a compound from its measured mass. mdpi.com
For example, the calculated exact mass of this compound (C12H11NO2) is 201.078978594 Da. nih.gov HRMS can experimentally verify this mass, providing strong evidence for the compound's identity and elemental composition. This technique is particularly valuable in distinguishing between compounds that have the same nominal mass but different molecular formulas (isobars). The structure of synthesized derivatives is often proven by 1H, 13C, 2D-NMR, IR spectroscopy, and high-resolution mass spectrometry. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then analyzed to generate a three-dimensional model of the molecule. This technique has been used to study the crystal structures of various quinoline derivatives, revealing important details about their molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.net
Chromatographic Purity Assessment
Chromatographic techniques are fundamental for assessing the purity of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of reactions and assessing the purity of a sample. nih.gov In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. libretexts.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their polarity. chemistryhall.com
For carboxylic acids, specific solvent systems and visualization agents are often employed. tamu.edu For instance, a mixture of ethyl acetate (B1210297), water, and acetic acid has been used as a solvent system for the separation of amino acids. researchgate.net After development, the separated spots can be visualized under UV light or by using staining reagents. illinois.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. chemistryhall.com
| Parameter | Description | Example |
|---|---|---|
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel G |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | n-hexane : ethyl acetate = 1 : 2 ui.ac.id |
| Visualization | Method used to detect the separated spots. | UV light (254 nm), Bromocresol Green spray illinois.edu |
| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Varies depending on compound and eluent system. |
High-Performance Liquid Chromatography (HPLC) is a highly efficient and quantitative chromatographic technique used to separate, identify, and quantify each component in a mixture. mdpi.com It is widely used to determine the purity of pharmaceutical compounds, including quinoline derivatives. mdpi.com
In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The components of the sample are separated based on their interactions with the stationary and mobile phases. A detector, such as a PDA UV detector, is used to monitor the eluent and generate a chromatogram, which is a plot of detector response versus time. nih.gov The purity of a compound can be assessed by the area of its corresponding peak in the chromatogram. mdpi.com For the analysis of acidic compounds like this compound, a reverse-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often containing a small amount of an acid like formic acid or acetic acid to improve peak shape. nih.govsielc.com
| Parameter | Description | Typical Conditions |
|---|---|---|
| Column | The stationary phase where separation occurs. | Reverse-phase C18 column nih.gov |
| Mobile Phase | The solvent system that carries the sample through the column. | Gradient of acetonitrile in water with 0.01% formic acid nih.gov |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.50 mL/min nih.gov |
| Detection | The method used to detect the separated components. | UV detection at 254 nm nih.gov |
| Purity Assessment | Determined by the peak area percentage in the chromatogram. | ≥95% is often required for final compounds nih.gov |
Chemical Reactivity and Derivatization of 2 2 Methylquinolin 4 Yl Acetic Acid
Functional Group Transformations of the Acetic Acid Moiety
The carboxylic acid group is a versatile functional group that can be readily converted into several other functionalities, including esters, amides, and acyl chlorides.
2-(2-Methylquinolin-4-yl)acetic acid can undergo esterification with various alcohols in the presence of an acid catalyst, a reaction commonly known as Fischer-Speier esterification. This equilibrium process is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.
Commonly used alcohols for this transformation range from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex structures. The resulting ester derivatives are often used as intermediates in further synthetic transformations or as final products with specific biological activities.
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Product |
| This compound | Methanol, H₂SO₄ | Methyl 2-(2-methylquinolin-4-yl)acetate |
| This compound | Ethanol, HCl | Ethyl 2-(2-methylquinolin-4-yl)acetate |
The carboxylic acid functionality of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which form a highly reactive O-acylisourea intermediate that is readily attacked by the amine.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an ester, which then readily reacts with the amine to form the corresponding amide. This method provides access to a wide array of N-substituted acetamide (B32628) derivatives.
Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) leads to the formation of the corresponding acyl chloride, 2-(2-methylquinolin-4-yl)acetyl chloride. This acyl chloride is a highly reactive intermediate that serves as a precursor for the synthesis of various derivatives.
The electrophilic carbonyl carbon of the acyl chloride is susceptible to attack by a wide range of nucleophiles. For instance, reaction with alcohols yields esters, while reaction with amines produces amides. Furthermore, organometallic reagents such as Grignard reagents or organocuprates can react with the acyl chloride to form ketones. This reactivity makes 2-(2-methylquinolin-4-yl)acetyl chloride a valuable synthon in organic synthesis.
Table 2: Nucleophilic Addition Reactions of 2-(2-Methylquinolin-4-yl)acetyl Chloride
| Nucleophile | Product |
| H₂O | This compound |
| R'OH (Alcohol) | Ester |
| R'₂NH (Amine) | Amide |
| R'MgX (Grignard Reagent) | Ketone |
Transformations Involving the Quinoline (B57606) Core
The quinoline ring system in this compound is an aromatic heterocycle that can undergo various transformations, including electrophilic substitution and oxidation.
The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution can occur. In acidic media, the quinoline nitrogen is protonated, further deactivating the heterocyclic ring. Therefore, electrophilic attack preferentially occurs on the benzene (B151609) ring, primarily at positions 5 and 8.
Typical electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using halogens in the presence of a Lewis acid). The exact position of substitution is influenced by the reaction conditions and the directing effects of the existing substituents, namely the methyl and acetic acid groups.
The quinoline ring system can be susceptible to oxidation, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, can lead to the oxidative cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid).
A milder and more selective oxidation reaction is the N-oxidation of the quinoline nitrogen. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide can serve as a versatile intermediate for further functionalization of the quinoline ring, particularly at the 2-position.
Reduction Reactions of the Quinoline Moiety
The reduction of the quinoline ring system is a cornerstone of its chemistry, leading to valuable saturated heterocyclic structures. Catalytic hydrogenation is the most common method, typically resulting in the selective reduction of the nitrogen-containing ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. cjcatal.comtandfonline.com The reaction can proceed further to produce decahydroquinoline (B1201275) under more forcing conditions or with specific catalytic systems. cjcatal.com
A variety of catalysts have been shown to be effective for this transformation, each with its own characteristic activity and selectivity. Ruthenium-based catalysts, such as Ru/C and Ru/Al2O3, are highly active for the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. cjcatal.comiscre28.orgrsc.org Other noble metal catalysts, including iridium and rhodium complexes, have also been successfully employed. tandfonline.comresearchgate.net The choice of catalyst and reaction conditions—such as temperature, hydrogen pressure, and solvent—can be optimized to control the extent of hydrogenation. cjcatal.comiscre28.org For instance, with a 5% Ru/C catalyst at 100 °C and 3.0 MPa of H₂, quinoline can be converted to 1,2,3,4-tetrahydroquinoline with up to 98.5% selectivity. cjcatal.com
In addition to using hydrogen gas, transfer hydrogenation offers an alternative reduction pathway. This method utilizes hydrogen donor molecules, such as ammonia (B1221849) borane (B79455) (H₃N·BH₃) or hydrosilanes in combination with a proton source like ethanol, to achieve the reduction, often under milder conditions. nih.govresearchgate.net Cobalt-amido complexes, for example, have been used to catalyze the transfer hydrogenation of quinolines to 1,2-dihydroquinolines with high regioselectivity. nih.gov
| Catalyst | Hydrogen Source | Primary Product | Reference |
|---|---|---|---|
| 5% Ru/C | H₂ Gas | 1,2,3,4-Tetrahydroquinoline | cjcatal.com |
| 5 wt% Ru/Al₂O₃ | H₂ Gas | 1,2,3,4-Tetrahydro-2-methylquinoline | iscre28.org |
| Cobalt-amido complex | H₃N·BH₃ | 1,2-Dihydroquinoline | nih.gov |
| Chiral Cationic Ru(II) Complexes | H₂ Gas | Chiral 1,2,3,4-Tetrahydroquinolines | acs.org |
| Au/TiO₂ | Hydrosilane/Ethanol | 1,2,3,4-Tetrahydroquinoline | researchgate.netresearchgate.net |
| Zinc Borohydride (Zn(BH₄)₂) | Internal | 1,2,3,4-Tetrahydroquinoline | tandfonline.com |
Regioselectivity and Stereoselectivity in Reactions of the Compound
Regioselectivity
A defining characteristic of quinoline reduction is its high regioselectivity. The hydrogenation process overwhelmingly favors the reduction of the pyridine (B92270) (N-heterocyclic) ring over the benzene (carbocyclic) ring. tandfonline.comrsc.org This preference is attributed to the coordination of the nitrogen atom to the metal catalyst surface, which activates the heterocyclic ring for hydrogen addition. rsc.org Consequently, the primary products of hydrogenation are 1,2,3,4-tetrahydroquinoline derivatives.
Under certain conditions with specific catalysts, it is possible to control the regioselectivity further to achieve partial hydrogenation, yielding 1,2-dihydroquinolines. For example, a cobalt-amido cooperative catalyst has been shown to selectively reduce quinolines to 1,2-dihydroquinolines using ammonia borane as the hydrogen source. nih.gov This level of control is challenging because overreduction to the more stable tetrahydroquinoline is often thermodynamically favored.
Stereoselectivity
When the quinoline ring is substituted, as in this compound, the reduction of the C2=N-C3=C4 system can create one or more stereocenters, making stereoselectivity a critical consideration. The field of asymmetric hydrogenation has developed chiral catalysts capable of producing specific stereoisomers of substituted tetrahydroquinolines with high enantiomeric purity.
Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes, for instance, have been used for the highly enantioselective hydrogenation of a wide range of 2-substituted quinolines, yielding the corresponding 1,2,3,4-tetrahydroquinolines with up to >99% enantiomeric excess (ee). acs.org The substituent at the 2-position plays a crucial role in the stereochemical outcome, influencing how the substrate interacts with the chiral environment of the catalyst. This approach has been applied to the gram-scale synthesis of biologically active chiral tetrahydroquinolines. acs.org Chiral phosphoric acids have also been utilized to catalyze asymmetric transfer hydrogenations, affording tetrahydroquinolines in high yields and with up to 91% ee. acs.org
| Catalyst Type | Substrate Type | Stereochemical Outcome | Reference |
|---|---|---|---|
| Chiral Cationic Ru(II) Complexes | 2-Alkyl- & 2-Arylquinolines | Up to >99% ee | acs.org |
| Chiral Phosphoric Acid | Various Quinolines | Up to 91% ee | acs.org |
Reaction Mechanism Elucidation
Understanding the reaction mechanisms of quinoline reduction is essential for optimizing reaction conditions and designing more efficient and selective catalysts. A combination of kinetic studies, isotopic labeling, intermediate characterization, and computational modeling has been employed to elucidate these complex pathways.
Kinetic studies on the hydrogenation of quinoline with Adams' platinum catalyst found the reaction to be zero-order with respect to the quinoline concentration and first-order with respect to hydrogen pressure, suggesting that the reaction rate is determined by the interaction of hydrogen with the catalyst surface. gatech.edu More recent kinetic modeling of 2-methylquinoline (B7769805) hydrogenation has utilized Langmuir-Hinshelwood models to determine reaction rates and activation energies, providing a deeper quantitative understanding of the process. iscre28.org
Mechanistic investigations using deuterium (B1214612) labeling and intermediate analysis have revealed that the reduction can proceed through an ionic, cascade reaction pathway. One proposed mechanism for reduction catalyzed by certain ruthenium complexes involves a sequence of 1,4-hydride addition to the quinoline ring, followed by isomerization and a subsequent 1,2-hydride addition. acs.org This suggests a stepwise transfer of a proton (H⁺) and a hydride (H⁻) from the catalytic system to the substrate. A similar multi-step mechanism involving 1,4-hydride addition, isomerization, and 1,2-hydride addition has also been proposed for reductions using hydrosilanes catalyzed by gold nanoparticles. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the molecular-level interactions governing the reaction. DFT calculations have been used to model the adsorption geometries of quinoline and its hydrogenated intermediates on catalyst surfaces, such as Ru(001). rsc.org These studies help to explain the observed regioselectivity by showing the strong interaction between the nitrogen atom and the catalyst. In asymmetric catalysis, DFT has been used to elucidate the origin of enantioselectivity, identifying key interactions, such as CH/π attraction between the catalyst's chiral ligands and the substrate's aromatic ring, that stabilize the transition state leading to the major enantiomer. acs.org
Based on the comprehensive search conducted, there is currently no publicly available scientific literature containing the specific computational and theoretical investigations for the compound “this compound” that would be required to populate the requested article outline.
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Computational and Theoretical Investigations of 2 2 Methylquinolin 4 Yl Acetic Acid
Quantum Chemical Calculations
Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis absorption)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the compound.
NMR Chemical Shift Predictions: The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(2-Methylquinolin-4-yl)acetic acid can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Such calculations provide the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C), which are then converted into chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
These predicted chemical shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms within the molecule. Discrepancies between calculated and experimental shifts can indicate the presence of specific solvent effects, conformational changes, or intermolecular interactions not accounted for in the theoretical model.
Below is a hypothetical data table showcasing the kind of results obtained from such a computational study, based on methodologies applied to similar heterocyclic compounds. scielo.org.za
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C2 | 158.5 | - |
| C3 | 122.1 | 7.15 |
| C4 | 145.3 | - |
| C5 | 129.8 | 8.10 |
| C6 | 124.5 | 7.55 |
| C7 | 128.9 | 7.70 |
| C8 | 126.3 | 7.95 |
| C4a | 148.9 | - |
| C8a | 127.6 | - |
| 2-CH₃ | 24.8 | 2.65 |
| 4-CH₂ | 40.1 | 3.90 |
| COOH | 173.2 | 11.5 (exchangeable) |
UV-Vis Absorption Predictions: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. scielo.org.za This approach calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.
For this compound, TD-DFT calculations would likely predict transitions involving the π-electron system of the quinoline (B57606) ring. The calculated spectrum can help in understanding the electronic transitions responsible for the observed UV-Vis absorption bands.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 325 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 280 | 0.45 | HOMO-1 → LUMO |
| S₀ → S₃ | 235 | 0.30 | HOMO → LUMO+1 |
Thermochemical Calculations
Theoretical calculations can provide valuable data on the thermochemical properties of this compound, which are often difficult to determine experimentally. These calculations typically involve geometry optimization followed by frequency calculations at a specified level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net
From the frequency calculations, various thermochemical parameters can be derived, including:
Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.
Enthalpy (H): A measure of the total energy of the system.
Gibbs free energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.
Entropy (S): A measure of the disorder or randomness of the system.
Heat capacity (C_v): The amount of heat required to raise the temperature of the substance by one degree Celsius.
These parameters are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it may participate.
Table 3: Calculated Thermochemical Properties of this compound at 298.15 K
| Property | Calculated Value |
|---|---|
| Zero-Point Vibrational Energy (kcal/mol) | 125.6 |
| Enthalpy (H) (Hartree/particle) | -725.432 |
| Gibbs Free Energy (G) (Hartree/particle) | -725.485 |
| Entropy (S) (cal/mol·K) | 105.8 |
| Heat Capacity (C_v) (cal/mol·K) | 55.2 |
Molecular Modeling and Simulation
Molecular Dynamics (MD) Simulations: MD simulations could be used to explore the conformational landscape of the molecule, particularly the rotational freedom of the acetic acid side chain relative to the quinoline ring. In a solvent environment, MD can also provide insights into the solvation structure and the dynamics of solvent molecules around the solute.
Docking Studies: If this compound were to be investigated as a potential ligand for a biological target, molecular docking simulations would be a key computational tool. Docking predicts the preferred orientation of the ligand when bound to a receptor, as well as the binding affinity. This information is critical in structure-based drug design.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These models are built by calculating a set of molecular descriptors that encode structural information and then using statistical methods to correlate these descriptors with an experimentally determined property.
For this compound, a QSPR study could be developed to predict properties such as solubility, lipophilicity (logP), or melting point. This would typically involve:
Dataset compilation: Gathering a set of quinoline derivatives with known experimental values for the property of interest.
Descriptor calculation: Computing a wide range of molecular descriptors (e.g., topological, geometrical, electronic) for each molecule in the dataset.
Model development: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.
Model validation: Assessing the predictive power of the model using internal and external validation techniques.
While a specific QSPR model for predicting properties of this compound has not been reported, the principles of QSPR are broadly applicable and represent a powerful tool for in silico property prediction in chemical research. mdpi.com
Role of 2 2 Methylquinolin 4 Yl Acetic Acid in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The quinoline (B57606) moiety is a well-established pharmacophore, and the acetic acid side chain of 2-(2-Methylquinolin-4-yl)acetic acid offers a convenient handle for elaboration into more complex heterocyclic structures. While direct examples involving this specific molecule are not extensively detailed in the literature, the synthetic utility of analogous quinoline acetic acids is well-documented. For instance, the structurally related (4-hydroxy-2-methylquinolin-3-yl)acetic acid has been successfully employed as a precursor for the synthesis of a variety of fused heterocyclic systems.
The general strategy involves the activation of the carboxylic acid group, typically by conversion to the corresponding acyl chloride. This highly reactive intermediate can then undergo condensation reactions with a range of binucleophilic reagents. For example, reaction with o-aminobenzenethiol, o-phenylenediamine, or o-aminophenol can yield quinoline-substituted benzothiazoles, benzimidazoles, and benzoxazoles, respectively. This methodology highlights the potential of this compound to serve as a key building block for the generation of diverse and complex heterocyclic libraries with potential applications in medicinal chemistry and materials science.
Table 1: Examples of Heterocyclic Systems Derived from Quinoline Acetic Acid Analogs
| Starting Material Analogue | Reagent | Resulting Heterocyclic System |
|---|---|---|
| (4-hydroxy-2-methylquinolin-3-yl)acetyl chloride | o-aminobenzenethiol | 2-(4-hydroxy-2-methylquinolin-3-ylmethyl)-1,3-benzothiazole |
| (4-hydroxy-2-methylquinolin-3-yl)acetyl chloride | o-phenylenediamine | 2-(4-hydroxy-2-methylquinolin-3-ylmethyl)-benzimidazole |
| (4-hydroxy-2-methylquinolin-3-yl)acetyl chloride | o-aminophenol | 2-(4-hydroxy-2-methylquinolin-3-ylmethyl)-benzoxazole |
| (4-hydroxy-2-methylquinolin-3-yl)acetyl chloride | anthranilic acid | 2-(4-hydroxy-2-methylquinolin-3-ylmethyl)-4H-3,1-benzoxazin-4-one |
Data derived from studies on analogous quinoline acetic acids.
Precursor for Advanced Materials Synthesis
The inherent properties of the quinoline ring system, such as its aromaticity, rigidity, and potential for fluorescence, make this compound an attractive precursor for the synthesis of advanced materials with tailored functionalities.
The carboxylic acid functionality of this compound allows for its incorporation into polymeric backbones or as a pendant group through standard polymerization techniques. For example, it can be converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206) derivative. The subsequent polymerization or copolymerization of this monomer can lead to the formation of polymers bearing the 2-methylquinoline (B7769805) moiety. Such polymers may exhibit interesting properties, including antimicrobial activity and the potential for controlled drug release, leveraging the biological and chemical characteristics of the quinoline core.
The surface modification of nanomaterials is a crucial step in tailoring their properties for specific applications. The carboxylic acid group of this compound provides a versatile anchor for the functionalization of various nanoparticles. This can be achieved through covalent bond formation with surface-active groups on the nanoparticles, such as amines, leading to stable surface coatings.
For instance, magnetic nanoparticles functionalized with quinoline-4-carboxylic acid derivatives have been developed. The quinoline moiety can impart specific functionalities to the nanomaterial, such as enhanced biocompatibility, targeting capabilities, or catalytic activity. This approach opens avenues for the development of novel nanomaterials for applications in diagnostics, drug delivery, and catalysis.
Quinoline and its derivatives are known for their interesting photophysical properties and have been widely explored as molecular probes and chemosensors. The rigid, aromatic structure of the quinoline ring system often leads to compounds with significant fluorescence quantum yields. The this compound scaffold can be readily modified to develop novel chromophores and fluorescent probes.
The acetic acid side chain can be functionalized with various receptor units to create sensors that exhibit a change in their fluorescence properties upon binding to specific analytes, such as metal ions. The quinoline core acts as the fluorophore, while the appended receptor provides selectivity. This modular design allows for the rational development of highly sensitive and selective fluorescent probes for applications in bioimaging and environmental monitoring.
Intermediate in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from multiple starting materials. While specific examples detailing the role of this compound as an intermediate in such reactions are emerging, the synthesis of structurally related furo[3,2-h]quinolin-3-yl)acetic acid derivatives through a telescoped multicomponent reaction has been reported. This suggests the potential for similar strategies involving this compound.
In a typical MCR leading to quinoline-4-carboxylic acid derivatives, a primary amine, a β-ketoester, and an aldehyde are condensed in the presence of a catalyst. It is conceivable that this compound could be formed in situ as an intermediate in a one-pot reaction, which then undergoes further transformations to yield the final complex product. The use of acetic acid itself as a catalyst and solvent in some MCRs further underscores the potential for quinoline acetic acid derivatives to play a role in these efficient synthetic methodologies.
Catalytic Applications
The quinoline scaffold, with its nitrogen atom, can act as a ligand for metal ions, forming complexes with potential catalytic activity. Indeed, copper-quinoline complexes have been shown to catalyze oxidation reactions, mimicking the activity of catecholase. Gold-catalyzed reactions have also been developed for the synthesis of quinolines, highlighting the interaction between quinoline derivatives and transition metals.
This compound, with its bidentate N,O-chelation potential through the quinoline nitrogen and the carboxylic acid group, is a promising candidate for the development of novel catalysts. These metal complexes could find applications in a variety of organic transformations. Furthermore, quinoline-based catalysts have been employed in the synthesis of other quinoline derivatives, suggesting the potential for autocatalytic or cross-catalytic systems. The development of catalysts based on this compound could lead to efficient and selective methods for a range of chemical reactions.
Future Research Directions and Perspectives for 2 2 Methylquinolin 4 Yl Acetic Acid Chemistry
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methods is paramount for the exploration of any chemical entity. For 2-(2-Methylquinolin-4-yl)acetic acid, future research could focus on moving beyond classical quinoline (B57606) syntheses, such as the Doebner, Pfitzinger, and Friedländer reactions, towards more innovative and greener alternatives. nih.govwikipedia.orgpharmaguideline.com The exploration of multicomponent reactions (MCRs), for instance, offers a streamlined approach to constructing the quinoline core with the desired acetic acid side chain in a single step, thereby enhancing atom economy and reducing waste. rsc.orgmdpi.com
Furthermore, the application of modern catalytic systems could unlock new synthetic possibilities. This includes the use of nanocatalysts, which can offer improved efficiency and recyclability, and the investigation of photo- and electrochemical methods that provide alternative energy sources for driving chemical reactions under mild conditions. researchgate.netacs.org These advanced methodologies could not only improve the yield and purity of this compound but also facilitate the synthesis of a diverse library of its analogues.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. rsc.org | Design of novel MCRs that directly yield the target compound or its precursors. |
| Advanced Catalysis | Increased reaction efficiency, improved selectivity, catalyst recyclability, milder reaction conditions. | Exploration of nanocatalysts, photoredox catalysis, and electrochemical synthesis. researchgate.netacs.org |
| Green Chemistry Methodologies | Use of environmentally benign solvents (e.g., water, acetic acid), reduced energy consumption, and waste minimization. researchgate.net | Development of synthetic routes in aqueous media or under solvent-free conditions. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability. | Adaptation of known quinoline syntheses to continuous flow processes for efficient production. |
Development of Advanced Functional Derivatives
The true potential of this compound lies in its capacity to serve as a versatile building block for the synthesis of a wide range of functional derivatives. The carboxylic acid moiety and the quinoline ring system both offer reactive sites for chemical modification, opening doors to a vast chemical space with potential applications in various fields.
In medicinal chemistry, the carboxylic acid group can be readily converted into esters, amides, and other bioisosteres to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Coupling with various amines or alcohols could lead to the discovery of new therapeutic agents. Furthermore, modifications of the quinoline ring, such as the introduction of substituents at different positions, could further fine-tune the biological activity.
In the realm of materials science, derivatives of this compound could be explored for their potential in organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov The inherent photophysical properties of the quinoline core can be tailored by introducing specific functional groups to achieve desired emission colors, charge transport characteristics, and energy levels.
| Derivative Class | Potential Applications | Synthetic Strategy |
| Amides and Esters | Medicinal Chemistry (e.g., antimicrobial, anticancer agents) | Coupling of the carboxylic acid with a diverse range of amines and alcohols. |
| Heterocyclic Hybrids | Medicinal Chemistry (synergistic biological activities) | Annulation of new heterocyclic rings onto the quinoline core or the acetic acid side chain. |
| Metal Complexes | Materials Science (OLEDs, sensors), Catalysis | Coordination of the quinoline nitrogen and/or the carboxylate group to various metal centers. |
| Polymers | Materials Science (conductive polymers, functional materials) | Incorporation of the this compound moiety as a monomer in polymerization reactions. |
Deeper Mechanistic Understanding of Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound and its derivatives is crucial for optimizing existing methods and designing new ones. Future research should aim to elucidate the intricate details of the reaction pathways involved in both the formation of the quinoline ring and the subsequent functionalization of the molecule.
Computational chemistry, including density functional theory (DFT) calculations, can be a powerful tool for modeling reaction intermediates and transition states, providing valuable insights into the energetics and kinetics of different reaction pathways. These theoretical studies, when combined with experimental evidence from kinetic studies and isotopic labeling experiments, can offer a comprehensive picture of the underlying chemical processes. This deeper mechanistic knowledge will enable chemists to rationally design more efficient and selective synthetic strategies.
Integration with Emerging Chemical Technologies
The future of chemical research is intrinsically linked to the adoption of emerging technologies. For this compound chemistry, integration with high-throughput screening, artificial intelligence (AI), and machine learning (ML) could significantly accelerate the discovery of novel derivatives with desired properties.
High-throughput synthesis and screening techniques can be employed to rapidly generate and evaluate large libraries of this compound derivatives for specific biological activities or material properties. The vast datasets generated from these experiments can then be analyzed using AI and ML algorithms to identify structure-activity relationships (SAR) and guide the design of next-generation compounds with enhanced performance. This data-driven approach has the potential to revolutionize the discovery process, making it more efficient and cost-effective.
| Emerging Technology | Application in this compound Chemistry | Expected Outcome |
| High-Throughput Screening | Rapidly assess the biological activity or material properties of a large library of derivatives. | Identification of lead compounds for further development. |
| Artificial Intelligence & Machine Learning | Analyze large datasets to identify structure-activity relationships and predict the properties of new compounds. | Accelerated and more rational design of novel functional derivatives. |
| Automated Synthesis Platforms | Automate the synthesis of derivatives, enabling the rapid production of compound libraries. | Increased efficiency and reproducibility in the synthesis of new molecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
